Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate: is a chemical compound that belongs to the class of pyran derivatives It is characterized by the presence of a tetrahydro-2H-pyran ring and a chloropyrazinyl group
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyrazinyl Group: The chloropyrazinyl group is introduced through a substitution reaction, where a suitable chloropyrazine derivative is reacted with the pyran ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
The mechanism by which Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 4-(3-chloropyrazin-2-YL)phenylacetate: Similar structure but with a phenyl group instead of a tetrahydro-2H-pyran ring.
Methyl 4-(3-chloropyrazin-2-YL)butanoate: Similar pyrazinyl group but with a different carboxylate group.
Uniqueness: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate is unique due to its tetrahydro-2H-pyran ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-10(15)11(2-6-17-7-3-11)8-9(12)14-5-4-13-8/h4-5H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJTUNCSDXXZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=NC=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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